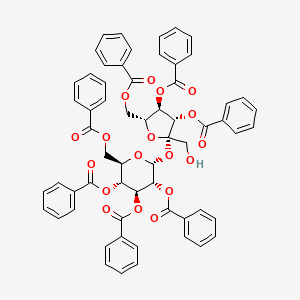
4-(1H-Pyrrol-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Pyrrol-3-yl)benzonitrile is an organic compound that features a pyrrole ring attached to a benzonitrile moiety. Pyrrole is a five-membered nitrogen-containing heterocycle, known for its biological activity and presence in various natural products. The benzonitrile group, on the other hand, is a benzene ring substituted with a nitrile group, which is known for its electron-withdrawing properties. This combination of pyrrole and benzonitrile in a single molecule makes this compound an interesting compound for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(1H-Pyrrol-3-yl)benzonitrile involves the Paal–Knorr reaction. This reaction typically involves the condensation of 3-aminobenzonitrile with 2,5-hexanedione. The reaction proceeds under mild conditions, often in the presence of a catalytic amount of acid or base, to form the pyrrole ring attached to the benzonitrile group .
Another method involves the condensation of 3-aminobenzonitrile with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This method is operationally simple and provides good to excellent yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-(1H-Pyrrol-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, sulfonyl chlorides, and acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 4-(1H-Pyrrol-3-yl)benzylamine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
4-(1H-Pyrrol-3-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 4-(1H-Pyrrol-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through its pyrrole and benzonitrile moieties. The electron-withdrawing nitrile group can influence the compound’s reactivity and binding affinity to its targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
4-(1H-Pyrrol-2-yl)benzonitrile: Similar structure but with the pyrrole ring attached at the 2-position instead of the 3-position.
4-(1H-Pyrrol-1-yl)benzonitrile: Similar structure but with the pyrrole ring attached at the 1-position.
3-(1H-Pyrrol-3-yl)benzonitrile: Similar structure but with the benzonitrile group attached at the 3-position of the benzene ring.
Uniqueness
4-(1H-Pyrrol-3-yl)benzonitrile is unique due to the specific positioning of the pyrrole ring and the benzonitrile group, which can influence its chemical reactivity and biological activity. The combination of these two functional groups in a single molecule provides a versatile scaffold for various chemical and biological applications.
特性
IUPAC Name |
4-(1H-pyrrol-3-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVFTCBIKMWZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CNC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one](/img/structure/B8240284.png)



![1-Phenyl-4-(trideuteriomethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B8240318.png)

![methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate](/img/structure/B8240335.png)
![1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8240340.png)





